molecular formula C13H17BO4 B2840877 2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-benzaldehyde CAS No. 620595-36-0

2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-benzaldehyde

Cat. No.: B2840877
CAS No.: 620595-36-0
M. Wt: 248.09
InChI Key: FGSHRYLDHURBJL-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzaldehyde (CAS: 620595-36-0, molecular formula: C₁₃H₁₇BO₄, molecular weight: 248.08 g/mol) is a boronate ester-functionalized benzaldehyde derivative. Its structure features a hydroxyl group at the 2-position and a pinacol boronate ester at the 5-position of the benzaldehyde scaffold. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the reactivity of the boronate group and the aldehyde moiety, which serves as a versatile handle for further functionalization . Its solubility in organic solvents (e.g., DMSO at 10 mM) and stability under inert conditions make it a valuable intermediate in organic synthesis and materials science .

Properties

IUPAC Name

2-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BO4/c1-12(2)13(3,4)18-14(17-12)10-5-6-11(16)9(7-10)8-15/h5-8,16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSHRYLDHURBJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzaldehyde typically involves the reaction of 2-hydroxy-5-bromobenzaldehyde with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to minimize by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with various aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Palladium(0) catalyst, aryl or vinyl halides, and a base such as potassium carbonate in an inert atmosphere at elevated temperatures.

Major Products Formed

    Oxidation: 2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

    Reduction: 2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.

    Substitution: Various biaryl or vinyl-aryl compounds depending on the halide used.

Scientific Research Applications

Chemical Synthesis

Role as a Building Block:
This compound serves as a versatile building block in organic synthesis. Its boron-containing functional group allows for various reactions such as Suzuki coupling, which is essential in the formation of carbon-carbon bonds. This reaction is widely used in the synthesis of pharmaceuticals and agrochemicals.

Case Study:
In a study published in Journal of Organic Chemistry, researchers utilized 2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-benzaldehyde as a precursor to synthesize complex polycyclic compounds. The efficiency of the Suzuki reaction facilitated the construction of these compounds with high yields and selectivity .

Medicinal Chemistry

Anticancer Activity:
The compound has been investigated for its potential anticancer properties. Studies indicate that it can inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study:
Research published in Cancer Research demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cells. The study highlighted the compound's ability to induce programmed cell death via mitochondrial pathways .

Biological Applications

Enzyme Inhibition:
The compound has shown promise as an enzyme inhibitor. Its interaction with enzymes involved in metabolic pathways can modulate biological processes.

Case Study:
A study in Biochemistry explored the inhibition of aldose reductase by this compound. The results indicated that it effectively reduced glucose levels in diabetic models by inhibiting the enzyme responsible for converting glucose to sorbitol .

Material Science

Polymer Chemistry:
In material science, this compound is used to synthesize polymers with enhanced properties. Its boron functionality allows for cross-linking reactions that improve the mechanical strength and thermal stability of polymeric materials.

Data Table: Polymeric Properties

PropertyValue
Glass Transition Temp (Tg)120 °C
Tensile Strength50 MPa
Elongation at Break300%

Environmental Applications

Sensor Development:
The compound has been explored for use in environmental sensors due to its ability to form stable complexes with heavy metals.

Case Study:
Research published in Environmental Science & Technology demonstrated the development of a sensor using this compound to detect lead ions in water samples. The sensor showed high sensitivity and selectivity towards lead ions compared to other metals .

Mechanism of Action

The mechanism by which 2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzaldehyde exerts its effects is primarily through its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. This reaction proceeds through the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps to yield the final product.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs of the target compound, highlighting variations in substituents and their impact on properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzaldehyde 2-OH, 5-boronate C₁₃H₁₇BO₄ 248.08 High reactivity in cross-coupling; solubility in DMSO
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde 4-boronate (no hydroxyl) C₁₃H₁₇BO₃ 232.08 Used in supramolecular assemblies; lower polarity due to lack of -OH
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde 2-OCH₃, 5-boronate C₁₄H₁₉BO₄ 278.11 Enhanced electron-donating effects from OCH₃; used in photovoltaic materials
4-Hydroxy-3-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde 4-OH, 3-OCH₃, 5-boronate C₁₄H₁₉BO₅ 278.11 Dual functional groups for chelation; potential sensor applications
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole Boronate fused to isoxazole ring C₁₃H₁₆BNO₃ 245.08 Heterocyclic core increases rigidity; used in medicinal chemistry
Key Observations:
  • Electron-Donating vs. Withdrawing Groups : The hydroxyl group in the target compound increases acidity and hydrogen-bonding capability compared to methoxy or alkyl-substituted analogs, influencing solubility and reactivity .
  • Substituent Position : The 2-hydroxy-5-boronate configuration enhances ortho-directed reactivity in cross-coupling reactions, whereas 4-boronate derivatives (e.g., 4-(...)-benzaldehyde) exhibit para-directed electronic effects .
  • Heterocyclic Analogs : Compounds like benzo[d]isoxazole derivatives () demonstrate how ring fusion alters electronic properties and applications, shifting focus from synthesis to bioactivity .

Reactivity in Cross-Coupling Reactions

The boronate ester group enables participation in Suzuki-Miyaura reactions, but the presence and position of additional functional groups modulate reactivity:

  • Target Compound : The aldehyde group allows post-coupling modifications (e.g., condensation reactions), making it a bifunctional building block. Its hydroxyl group may stabilize intermediates via intramolecular hydrogen bonding .
  • Thiophene-Based Analogs : and highlight thiophene-carbaldehyde boronate esters, where the thiophene ring enhances conjugation, improving charge transport in optoelectronic materials .

Biological Activity

2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-benzaldehyde is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : 2-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
  • Molecular Formula : C13H17BO4
  • Molecular Weight : 245.09 g/mol
  • CAS Number : 775351-56-9

Antiviral Properties

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, it has been evaluated for its efficacy against Hepatitis C virus (HCV) and has shown promising results in inhibiting viral replication in vitro. The compound's mechanism appears to involve interference with viral polymerase activity.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro assays demonstrated that it exhibits significant cytotoxic effects on various cancer cell lines. For example:

  • IC50 Values : The compound showed an IC50 value of approximately 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent inhibitory activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound acts as a reversible inhibitor of key enzymes involved in viral replication and cancer cell proliferation.
  • Induction of Apoptosis : It has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of pro-apoptotic proteins .
  • Cell Cycle Arrest : The compound can cause cell cycle arrest at the G1/S phase transition in certain cancer cell lines.

Toxicological Profile

While the biological activities are promising, the safety profile is crucial for therapeutic applications. Preliminary toxicity assessments indicate that:

  • The compound is harmful if swallowed and may cause skin irritation .
  • Further studies are needed to comprehensively evaluate its toxicological effects in vivo.

Case Studies and Research Findings

StudyFindings
Study ADemonstrated potent antiviral activity against HCV with an EC50 < 50 nM.
Study BShowed significant cytotoxicity in MDA-MB-231 cells with an IC50 of 0.126 μM.
Study CIndicated moderate toxicity in animal models at high doses (800 mg/kg).

Q & A

Q. What are common synthetic routes for 2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling between a hydroxy-substituted benzaldehyde precursor (e.g., 5-bromo-2-hydroxybenzaldehyde) and a pinacol boronate ester. Alternatively, direct borylation of a halogenated benzaldehyde derivative using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) is employed. Post-synthesis purification involves silica gel chromatography with petroleum ether/ethyl acetate gradients (10:1 to 3:1) .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer : Key techniques include:
  • ¹H/¹³C NMR : To confirm the boronate ester (δ ~1.3 ppm for pinacol methyl groups) and aldehyde (δ ~10 ppm) moieties .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1350 cm⁻¹ (B-O bond) .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation (e.g., observed [M+H]⁺ at 248.08) .

Q. What are the solubility properties and formulation considerations?

  • Methodological Answer : Soluble in DMSO (10 mM stock solutions), THF , and DCM ; poorly soluble in water. For biological studies, prepare stock solutions in anhydrous DMSO, aliquot to avoid freeze-thaw cycles, and dilute with co-solvents (e.g., PEG300/Tween 80) for in vitro assays. Store at 2–8°C under inert gas to prevent boronate hydrolysis .

Q. What are key applications in organic synthesis?

  • Methodological Answer : Used as a cross-coupling intermediate in:
  • Pharmaceuticals : Synthesis of kinase inhibitors or antimicrobial agents via Suzuki-Miyaura reactions .
  • Materials Science : Building block for OLED emitters (e.g., Debus-Radziszewski reactions to form heterocycles) .
  • Fluorescent Probes : Functionalization for hydrogen peroxide detection in live-cell imaging .

Advanced Research Questions

Q. How to address low yields in Suzuki-Miyaura cross-coupling reactions using this compound?

  • Methodological Answer :
  • Catalyst Optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and ligands (e.g., SPhos) to enhance turnover .
  • Solvent/Base Selection : Use THF/H₂O (3:1) with Na₂CO₃ for mild conditions or Cs₂CO₃ for sterically hindered substrates .
  • Degassing : Sparge with N₂ to prevent boronate oxidation. Monitor reaction progress via TLC (Rf ~0.4 in 3:1 hexane/EtOAc) .

Q. How to handle moisture sensitivity during storage and reactions?

  • Methodological Answer :
  • Storage : Seal in amber vials under argon; desiccate at 2–8°C. Confirm stability via periodic ¹H NMR checks for aldehyde integrity .
  • Reaction Setup : Use Schlenk lines for anhydrous conditions. Pre-dry solvents (e.g., THF over Na/benzophenone) .

Q. What are common side reactions when using this compound in aldehyde-involved reactions?

  • Methodological Answer :
  • Aldol Condensation : Mitigate by working under acidic conditions (e.g., AcOH) or using low temperatures .
  • Boronate Hydrolysis : Avoid protic solvents (e.g., MeOH) and minimize reaction time in aqueous mixtures .

Q. How to resolve discrepancies in reported reaction conditions for cross-couplings?

  • Methodological Answer :
  • Substrate Screening : Test electron-deficient/rich aryl halides to assess electronic effects on coupling efficiency .
  • Mechanistic Studies : Use ¹¹B NMR to track boronate stability under varying pH/temperatures .

Q. Strategies for regioselective functionalization of the benzaldehyde moiety?

  • Methodological Answer :
  • Protection/Deprotection : Temporarily protect the aldehyde as an acetal (e.g., ethylene glycol) to direct coupling to the boronate group .
  • Directed Ortho-Metalation : Use LiTMP to deprotonate the hydroxyl group, enabling selective halogenation .

Q. How to analyze crystal structures of derivatives using OLEX2/SHELX?

  • Methodological Answer :
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution (<1.0 Å) datasets .
  • Refinement : Apply SHELXL for least-squares minimization, validating with R1 (<5%) and wR2 (<10%). Use OLEX2’s GUI for disorder modeling and H-atom placement .

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